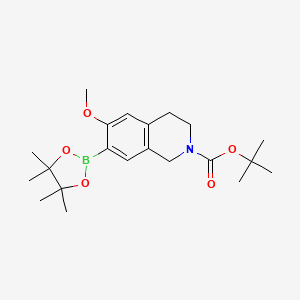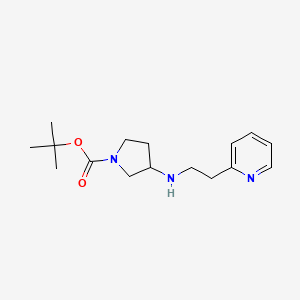
Tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate: is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl group and a pyridin-2-yl ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Pyridin-2-yl Ethylamino Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-2-yl ethylamine derivative under basic conditions.
Protection with Tert-butyl Group: The final step is the protection of the amino group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 3-(2-pyridin-2-ylethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-11-8-14(12-19)18-10-7-13-6-4-5-9-17-13/h4-6,9,14,18H,7-8,10-12H2,1-3H3 |
InChI Key |
JSSNVMZDHJOTOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


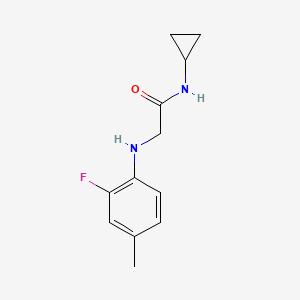
![2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid](/img/structure/B14905998.png)
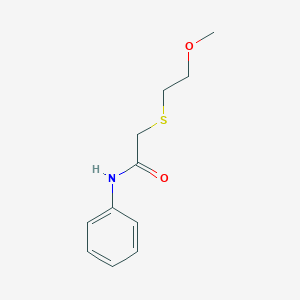
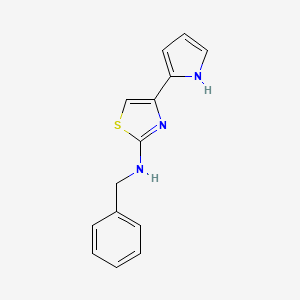
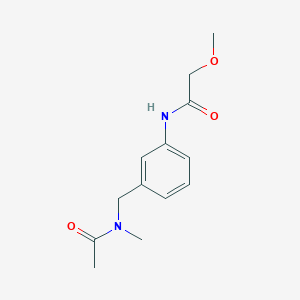
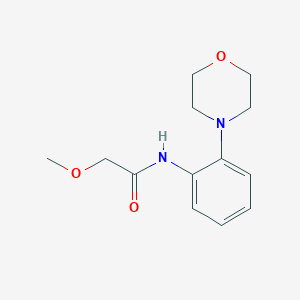
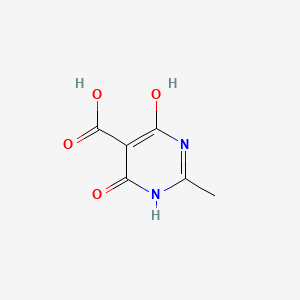
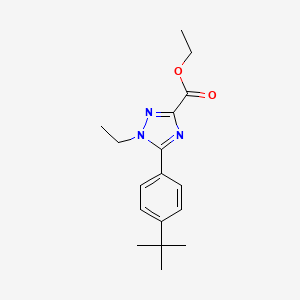
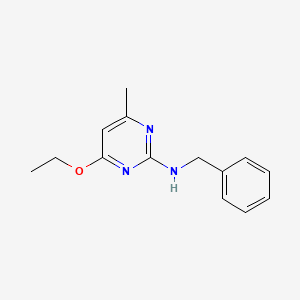
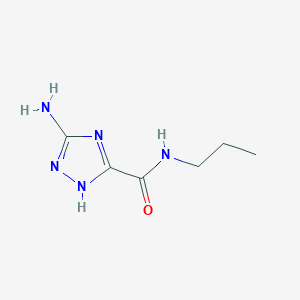
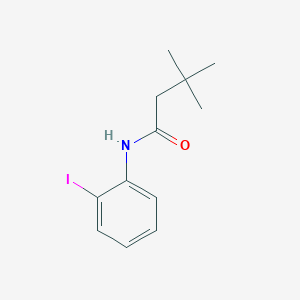
![(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14906062.png)
![7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)
